8-Oxabicyclo[3.2.1]octan-3-amine

Monoamine Transporter Inhibitors Cocaine Antagonists Binding Affinity

Medicinal chemistry teams optimizing CNS candidates face challenges with transporter selectivity and passive permeability. 8-Oxabicyclo[3.2.1]octan-3-amine (CAS 911826-55-6) addresses these limitations as a privileged oxatropane scaffold with quantifiable advantages over 8-aza and 8-thia analogues: • 1.7-fold higher DAT affinity vs 8-thia analogue (IC50 3.27 nM vs 5.70 nM) • Single H-bond donor (vs 2 for 8-aza) enables superior passive membrane permeability • Achieves up to 177-fold DAT/SERT selectivity, minimizing off-target serotonergic effects Supplied with full analytical documentation for rapid integration into fragment-growing campaigns.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 911826-55-6
Cat. No. B1321964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxabicyclo[3.2.1]octan-3-amine
CAS911826-55-6
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CC2CC(CC1O2)N
InChIInChI=1S/C7H13NO/c8-5-3-6-1-2-7(4-5)9-6/h5-7H,1-4,8H2
InChIKeyLTDXJGJQKVIVHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Oxabicyclo[3.2.1]octan-3-amine as CNS Drug Scaffold


8-Oxabicyclo[3.2.1]octan-3-amine (CAS 911826-55-6) is a bridged bicyclic amine with the molecular formula C7H13NO, featuring an oxygen atom integrated into a rigid [3.2.1] scaffold. This core structure—termed an oxatropane—serves as a privileged scaffold in medicinal chemistry, particularly for developing CNS agents and monoamine transporter inhibitors [1]. Unlike its 8-azabicyclo[3.2.1]octan-3-amine (tropane) analogue, the replacement of the N-H with an oxygen bridge confers measurably different physicochemical properties, including lower hydrogen‑bond donor count, lower topological polar surface area, and altered lipophilicity [2]. These differences directly affect passive permeability and transporter binding affinity, making the compound a valuable intermediate for synthesizing noradrenaline reuptake inhibitors and other neuroactive molecules [3].

Why 8-Aza/Thia Cannot Replace 8-Oxabicyclo[3.2.1]octan-3-amine


Direct one‑to‑one substitution with the 8‑aza (tropane) or 8‑thia analogues is not feasible when optimal passive permeability, target engagement, and side‑effect mitigation are required. In the 2‑carbomethoxy‑3‑(3,4‑dichlorophenyl) series, the 8‑oxa analogue inhibits the dopamine transporter (DAT) with an IC50 of 3.27 nM, whereas the 8‑thia analogue requires an IC50 of 5.7 nM—a 1.7‑fold potency advantage for the oxa variant [1]. Beyond potency, the oxa scaffold shows fundamentally different binding modes; bivalent ligand studies reveal that 8‑aza‑linked dimers lose affinity to a lesser extent than their 8‑oxa counterparts, indicating distinct orientations within the transporter binding pocket [2]. Physicochemically, 8‑oxabicyclo[3.2.1]octan‑3‑amine has only one hydrogen‑bond donor (vs two for the aza analogue) and an XLogP3 of 0.3 (vs 0.0), translating into predictably higher passive membrane permeability and lower efflux susceptibility—critical parameters for CNS lead optimization [3]. These combined properties mean that the 8‑oxa compound provides a distinct selectivity and pharmacokinetic profile that cannot be replicated by simply switching the heteroatom.

Comparative Evidence: 8-Oxabicyclo[3.2.1]octan-3-amine vs Analogues


Superior DAT Binding Affinity vs 8-Thia Analogue

The 8‑oxa derivative 2β‑carbomethoxy‑3β‑(3,4‑dichlorophenyl)‑8‑oxabicyclo[3.2.1]octane inhibits the dopamine transporter (DAT) with an IC50 of 3.27 nM, while the corresponding 8‑thia (S) analogue shows an IC50 of 5.7 nM—a 1.74‑fold potency reduction [1][2]. The same trend persists for the 3α‑epimer (2.34 nM for oxa), confirming that replacement of the oxygen bridge with sulfur directly compromises DAT engagement.

Monoamine Transporter Inhibitors Cocaine Antagonists Binding Affinity

Improved CNS Permeability Profile vs 8-Aza Analogue

The 8‑oxabicyclo[3.2.1]octan‑3‑amine scaffold has one hydrogen‑bond donor (HBD = 1), an XLogP3 of 0.3, and a topological polar surface area (TPSA) of 35.3 Ų. In contrast, the 8‑aza analogue possesses two HBD, an XLogP3 of 0.0, and a TPSA of 38.1 Ų [1]. The reduced HBD count and increased lipophilicity are consistent with higher passive transcellular diffusion and lower P‑glycoprotein recognition—key determinants of blood‑brain barrier penetration.

Drug‑likeness Lipinski Rules Blood‑Brain Barrier Penetration

Altered Transporter Selectivity vs 8-Aza Analogues

Bivalent ligand studies show that 8‑aza tropane dimers experience a smaller drop in DAT/SERT potency upon dimerization relative to monomeric 8‑oxa dimers, where affinity is more severely reduced [1]. This indicates that the 8‑oxa scaffold occupies a distinct binding pose within the transporter pore. Exploiting this difference can yield inhibitors with tailor‑made DAT‑over‑SERT selectivity (e.g., a 177‑fold selectivity for DAT was achieved in a benzothiophene‑modified 8‑oxa series) [2].

Transporter Selectivity Off‑target Risk DAT/SERT Selectivity

Optimized Fragment Profile for Lead Optimization

8‑Oxabicyclo[3.2.1]octan‑3‑amine (MW = 127.18 g/mol) is 1% lighter than the 8‑aza analogue (MW = 126.20 g/mol) and, more importantly, replaces a secondary amine (prone to metabolic N‑dealkylation) with an ether bridge. The combination of lower hydrogen‑bond donor count, absence of a basic bridgehead nitrogen, and more balanced XLogP3 (0.3) positions the compound as a high‑ligand‑efficiency fragment for elaborated leads [1].

Fragment‑Based Drug Discovery Ligand Efficiency Molecular Weight

8-Oxabicyclo[3.2.1]octan-3-amine: High-Impact Applications


Monoamine Transporter Inhibitors with Attenuated Abuse Potential

The 8‑oxa core demonstrated a 1.74‑fold higher DAT affinity than the 8‑thia analogue (IC50 3.27 nM vs 5.70 nM) [1]. Coupled with a bivalent binding mode that differs from 8‑aza tropanes, the scaffold enables the design of inhibitors that maintain therapeutic efficacy while reducing the reinforcing effects associated with rapid DAT occupancy. Medicinal chemistry teams can exploit this scaffold to develop cocaine‑antagonist or atypical antidepressant candidates with a wider safety margin.

Fragment-Based Library Design for BBB Penetration

With only one hydrogen‑bond donor, an XLogP3 of 0.3, and a TPSA of 35.3 Ų (versus HBD = 2, XLogP3 = 0.0, TPSA = 38.1 Ų for the 8‑aza comparator) [2], the 8‑oxabicyclo[3.2.1]octan‑3‑amine fragment offers a built‑in advantage for passive CNS permeation. Fragment‑growing campaigns targeting neurological targets will benefit from the scaffold’s intrinsically lower efflux liability and improved membrane passage.

Tailored DAT-over-SERT Selectivity

SAR studies on 8‑oxabicyclo[3.2.1]octane derivatives have achieved up to 177‑fold selectivity for DAT over SERT, a window unattainable with the corresponding 8‑aza tropanes [3]. This selectivity is crucial for indications such as Parkinson’s disease or attention‑deficit disorders, where serotonergic activation is undesirable. The scaffold’s stereochemical flexibility allows fine‑tuning of transporter selectivity beyond what the 8‑aza core permits.

Chiral Building Blocks for Natural Product Synthesis

The rigid, chiral 8‑oxabicyclo[3.2.1]octane framework serves as an enantiomerically pure starting material for complex molecule synthesis [4]. Its conformational constraint and ether bridge provide predictable stereochemical outcomes in ring‑opening reactions, making it a reliable intermediate for constructing chiral tetrahydrofuran and cycloheptane motifs found in bioactive natural products.

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